

# Spectroscopic Characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate*

**Cat. No.:** B1342831

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## Introduction

**Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate** is a heterocyclic organic compound with the chemical formula  $C_8H_{12}O_4$  and a molecular weight of 172.18 g/mol .<sup>[1]</sup> Its structure, featuring a tetrahydropyran ring with a ketone and an ethyl carboxylate functional group, makes it a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide provides a comprehensive overview of the spectroscopic characterization of **Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate**, including detailed experimental protocols and data interpretation. While experimental spectral data for this specific compound is not readily available in public databases, this guide presents predicted data and outlines the methodologies for its empirical determination.

## Physicochemical Properties

Property	Value	Reference
CAS Number	388109-26-0	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	172.18 g/mol	<a href="#">[1]</a>

## Spectroscopic Data

Due to the limited availability of published experimental spectra for **Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate**, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.20	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~3.90 - 4.10	Multiplet	2H	-OCH <sub>2</sub> - (pyran ring)
~3.60	Singlet	2H	-C(O)CH <sub>2</sub> O-
~2.50 - 2.70	Multiplet	2H	-CH <sub>2</sub> - (pyran ring)
~3.40	Singlet	1H	-C(O)CH-
~1.25	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~205.0	C=O (ketone)
~170.0	C=O (ester)
~68.0	-OCH <sub>2</sub> - (pyran ring)
~65.0	-C(O)CH <sub>2</sub> O-
~61.0	-OCH <sub>2</sub> CH <sub>3</sub>
~55.0	-C(O)CH-
~35.0	-CH <sub>2</sub> - (pyran ring)
~14.0	-OCH <sub>2</sub> CH <sub>3</sub>

## IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980-2850	Medium-Strong	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1720	Strong	C=O stretch (ketone)
~1200-1000	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ( $M^+$ ) would be expected at  $m/z = 172$ .

Table 4: Predicted Mass Spectrometry Data

<b>m/z</b>	<b>Interpretation</b>
172	$[M]^+$ (Molecular ion)
127	$[M - OCH_2CH_3]^+$
99	$[M - COOCH_2CH_3]^+$
45	$[OCH_2CH_3]^+$

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

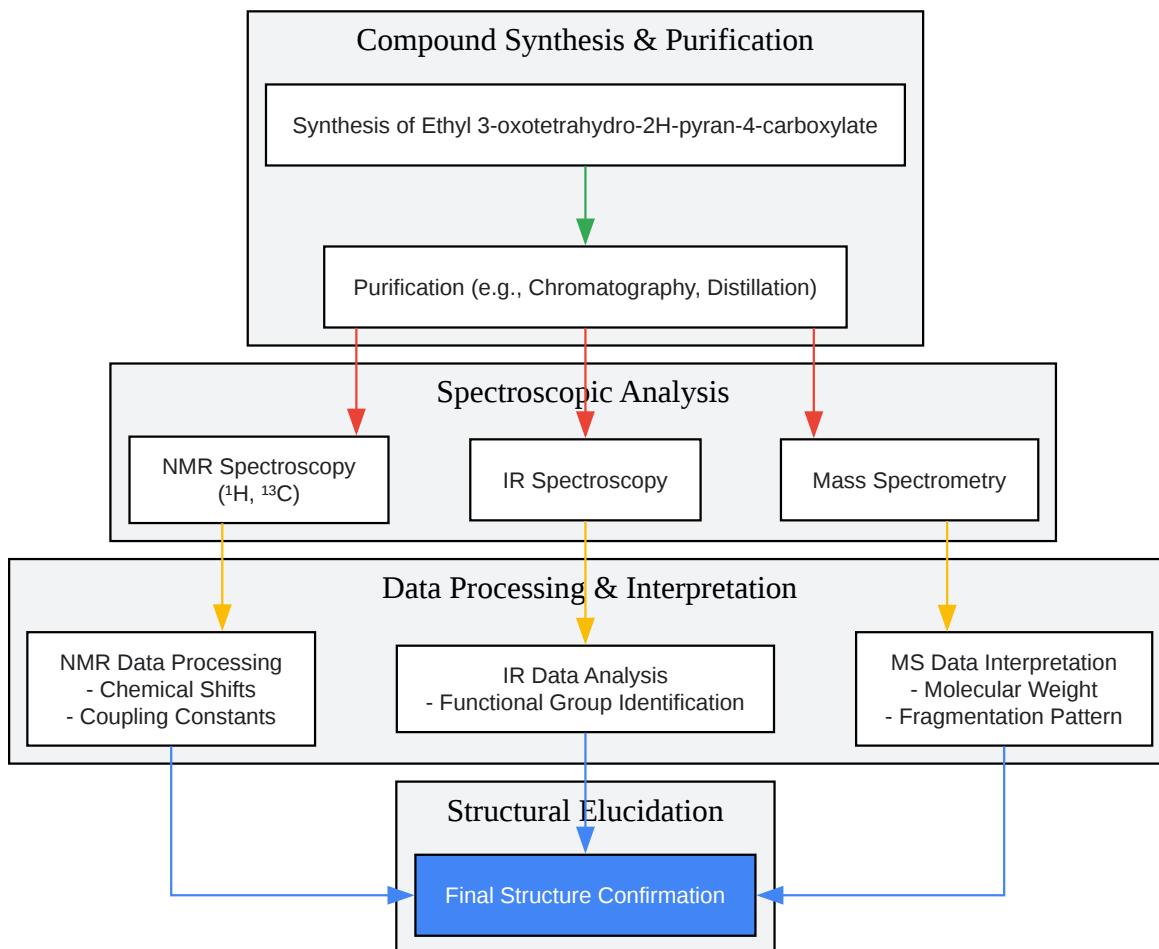
- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample holder (or KBr plates/pellet).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Typically, spectra are recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition:
  - Introduce the sample into the ion source.
  - Optimize the ionization source parameters to obtain a stable signal.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

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Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

## Conclusion

The spectroscopic characterization of **Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate** is essential for its use in research and development. While experimental data is not widely published, the predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for its analysis. The application of these spectroscopic techniques will enable researchers to confirm the identity

and purity of this compound, facilitating its application in the synthesis of novel molecules with potential applications in drug discovery and other areas of chemical science.

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## References

- 1. ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate - CAS:388109-26-0 - Abovchem [abovchem.com]
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